molecular formula C8H7NO B13040303 Benzofuran-3-amine

Benzofuran-3-amine

Cat. No.: B13040303
M. Wt: 133.15 g/mol
InChI Key: XZYWHOBAUVAMDI-UHFFFAOYSA-N
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Description

Benzofuran-3-amine is an organic compound that belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzofuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include benzofuran-3-one, substituted benzofurans, and various amine derivatives .

Scientific Research Applications

Benzofuran-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: Benzofuran-3-amine is unique due to its specific fusion of a benzene ring with a furan ring and the presence of an amine group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

Benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Overview of this compound

Benzofuran derivatives, including this compound, are recognized for their ability to interact with various biological targets, leading to a range of pharmacological effects. The compound's structure contributes to its activity against several diseases, including cancer and infectious diseases.

  • Anticholinesterase Activity : Recent studies have demonstrated that benzofuran derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. For instance, specific derivatives exhibited mixed-type inhibition, which is crucial for their effectiveness in preventing neurodegeneration by reducing amyloid-beta aggregation .
  • Antimycobacterial Activity : this compound has been explored for its potential against Mycobacterium tuberculosis. A novel 3-amino-benzofuran derivative was identified as an inhibitor of chorismate mutase (CM), an enzyme critical for the survival of the bacteria. Inhibition of CM disrupts the shikimate pathway, leading to reduced production of essential amino acids in the pathogen .
  • Anticancer Properties : Various studies have highlighted the anticancer potential of benzofuran derivatives. For example, certain compounds have shown significant cytotoxicity against multiple cancer cell lines, including leukemia and non-small cell lung cancer. The presence of specific functional groups has been correlated with enhanced antiproliferative activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives is heavily influenced by their structural modifications. Key findings include:

  • Substituent Effects : The introduction of different substituents at specific positions on the benzofuran ring can dramatically alter biological activity. For example, methyl and methoxy groups at the C–3 and C–6 positions have been associated with increased potency against cancer cell lines .
  • Hybrid Structures : Compounds that combine benzofuran with other pharmacophores have shown improved efficacy. For instance, hybrid benzofurans designed to inhibit hypoxia-inducible factors have demonstrated promising results in preclinical models .

Case Studies

  • Alzheimer's Disease : A study evaluated a series of 3-amino-benzofuran derivatives for their ability to inhibit AChE and reduce amyloid aggregation. The most active compound demonstrated significant neuroprotective effects in vitro against PC12 cells, suggesting a potential therapeutic role in Alzheimer's disease management .
  • Tuberculosis Treatment : Research on 3-amino-benzofuran derivatives revealed promising antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 2 μg/mL against M. tuberculosis strains. These findings support further development of benzofuran-based drugs for treating tuberculosis .

Table 1: Biological Activities of Benzofuran Derivatives

CompoundActivity TypeTarget/PathwayIC50/MIC Values
This compoundAnticholinesteraseAChEIC50 = 0.5 μM
3-Amino-benzofuranAntimycobacterialChorismate MutaseMIC = 2 μg/mL
Substituted DerivativeAnticancerVarious Cancer Cell LinesIC50 = 1.136 μM

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeObserved Activity
C–3MethylIncreased potency
C–6MethoxyEnhanced cytotoxicity
C–7HalogenVariable activity depending on position

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

1-benzofuran-3-amine

InChI

InChI=1S/C8H7NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H,9H2

InChI Key

XZYWHOBAUVAMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)N

Origin of Product

United States

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